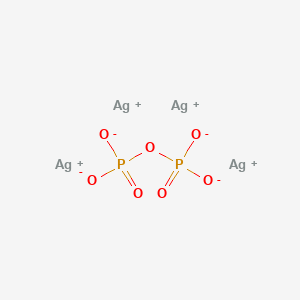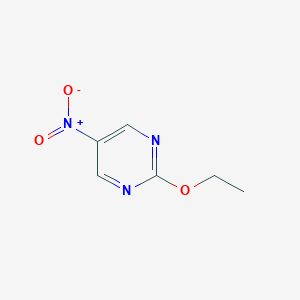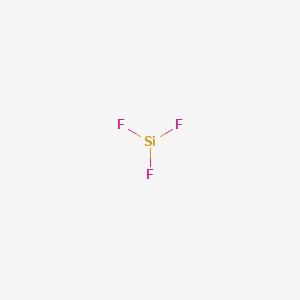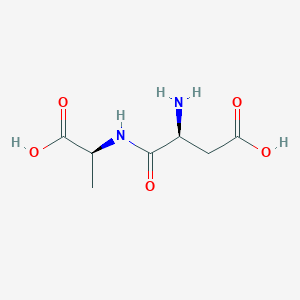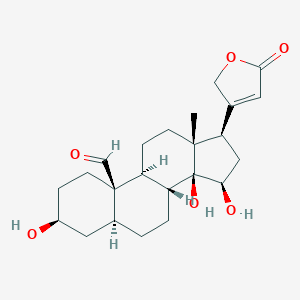
Alloglaucotoxigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloglaucotoxigenin is a natural product that has been isolated from the Chinese herb Glaucium flavum. It belongs to the class of benzophenanthridine alkaloids and has been found to possess a wide range of biological activities. The compound has been of particular interest to researchers due to its potential applications in the field of medicine and drug discovery.
Mécanisme D'action
The mechanism of action of alloglaucotoxigenin is not fully understood, but it is believed to act through several different pathways. The compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Alloglaucotoxigenin has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to enhance the immune system and to protect against certain types of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Alloglaucotoxigenin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on alloglaucotoxigenin. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of alloglaucotoxigenin and its effects on various cellular pathways.
Méthodes De Synthèse
Alloglaucotoxigenin can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources is the most common method and involves the isolation of the compound from the plant Glaucium flavum. Chemical synthesis involves the use of various chemical reactions to produce the compound, while biotransformation involves the use of microorganisms to convert precursors into the compound.
Applications De Recherche Scientifique
Alloglaucotoxigenin has been extensively studied for its potential applications in the field of medicine and drug discovery. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and to be effective against certain viral infections.
Propriétés
Numéro CAS |
14155-65-8 |
|---|---|
Nom du produit |
Alloglaucotoxigenin |
Formule moléculaire |
C23H32O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10R,13R,14S,15R,17R)-3,14,15-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O6/c1-21-6-5-16-17(3-2-14-9-15(25)4-7-22(14,16)12-24)23(21,28)19(26)10-18(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18+,19+,21+,22+,23+/m0/s1 |
Clé InChI |
QJKATDKDXQSALV-TYXULLFHSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@]1([C@@H](C[C@@H]2C4=CC(=O)OC4)O)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O |
SMILES |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
SMILES canonique |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



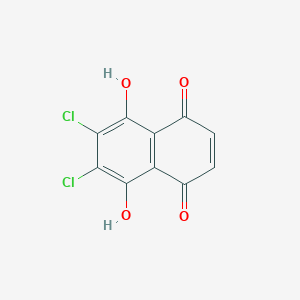
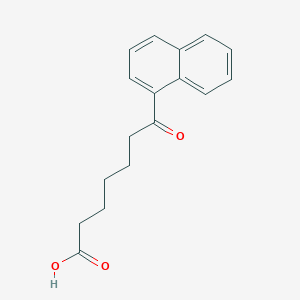
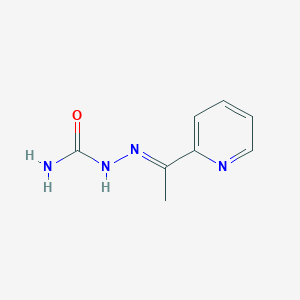
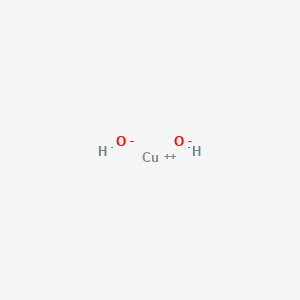
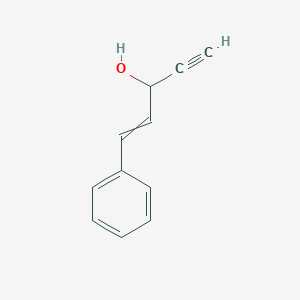
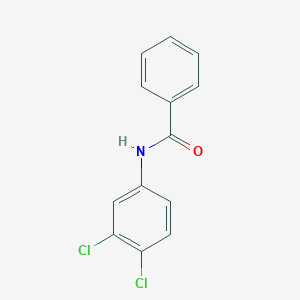
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
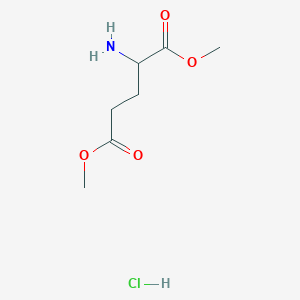
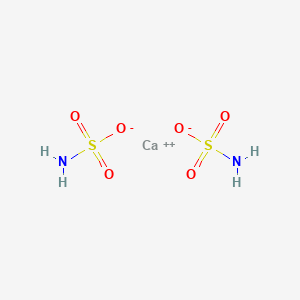
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
